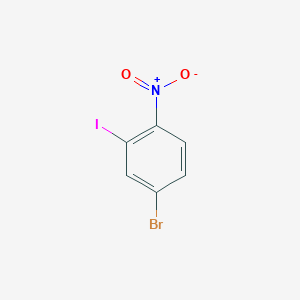

4-Bromo-2-iodo-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDMDPDGACOPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507343 | |

| Record name | 4-Bromo-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343864-78-8 | |

| Record name | 4-Bromo-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene for Advanced Chemical Research

This guide provides a comprehensive technical overview of 4-bromo-2-iodo-1-nitrobenzene, a versatile chemical intermediate with significant applications in pharmaceutical research and complex organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, grounded in established scientific principles and methodologies.

Introduction: A Strategically Functionalized Building Block

This compound (CAS No. 343864-78-8) is a polysubstituted aromatic compound featuring a nitro group, a bromine atom, and an iodine atom strategically positioned on a benzene ring.[1][2] This unique arrangement of electron-withdrawing and halogen functionalities imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures. The presence of two different halogens with differential reactivity allows for selective, sequential cross-coupling reactions, a highly sought-after characteristic in the construction of pharmaceutical intermediates and other fine chemicals.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in a laboratory setting.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, based on computed data and available supplier information.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 343864-78-8 | [1][2] |

| Molecular Formula | C₆H₃BrINO₂ | [1][2] |

| Molecular Weight | 327.90 g/mol | [1][2][4] |

| Physical Form | Solid | |

| Purity | ≥98% |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, chemical database listings indicate their availability from commercial suppliers.[5][6][7] Based on the structure and known effects of the substituents, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the nitro, bromo, and iodo groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the electronegative nitro group and the halogens will exhibit characteristic downfield shifts. The "heavy atom effect" of bromine and iodine can influence the chemical shifts of the ipso-carbons.[8]

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and halogen atoms, providing further structural confirmation.[1] The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[9]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available aniline derivative. A plausible and efficient synthetic route involves the diazotization of 4-bromo-2-iodoaniline.

Synthetic Pathway Overview

The synthesis commences with the diazotization of 4-bromo-2-iodoaniline, followed by a Sandmeyer-type reaction to introduce the nitro group. This method offers a reliable means of introducing the nitro functionality at a specific position on the aromatic ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar transformations.[10][11]

Materials:

-

4-Bromo-2-iodoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Cuprous oxide (Cu₂O)

-

Ice

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-bromo-2-iodoaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with vigorous stirring.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Nitration (Sandmeyer-type reaction):

-

In a separate flask, prepare a suspension of cuprous oxide in an aqueous solution of sodium nitrite.

-

Slowly add the cold diazonium salt solution to the cuprous oxide suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of substituents in this compound dictates its reactivity, making it a valuable tool in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Selective Cross-Coupling Reactions

A key feature of this compound is the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position.[12]

-

Sonogashira Coupling: This reaction allows for the selective introduction of an alkyne group at the C-I bond. By carefully controlling the reaction conditions (e.g., using a palladium catalyst and a copper(I) co-catalyst at room temperature), the C-Br bond remains intact for subsequent transformations.[3][13]

Caption: Selective Sonogashira coupling at the C-I bond.

-

Suzuki-Miyaura Coupling: Similarly, the Suzuki reaction can be performed selectively at the C-I bond to introduce an aryl or vinyl group, leaving the C-Br bond available for further functionalization.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the halogen atoms by various nucleophiles, providing a route to a diverse range of derivatives.

Precursor in Kinase Inhibitor Synthesis

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct pattern of substitution allows for a range of selective chemical transformations, making it a valuable tool for the synthesis of complex molecules, including potential kinase inhibitors and other biologically active compounds. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective application in research and development.

References

-

PubChem. This compound. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Retrieved from [Link]

-

PubChem. This compound. (n.d.). Retrieved from [Link]

- Google Patents. FAK INHIBITORS. (2012). EP 2675793 B1.

-

PubChem. Kinase inhibitors - Patent US-9751837-B2. (n.d.). Retrieved from [Link]

- Google Patents. Pyrazolopyrimidine compounds as kinase inhibitors. (2014). WO2014039899A1.

-

ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... (n.d.). Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

ChemSrc. This compound. (2025). Retrieved from [Link]

-

Reddit. 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. (2021). Retrieved from [Link]

-

AOBChem USA. 4-Bromo-1-iodo-2-nitrobenzene. (n.d.). Retrieved from [Link]

-

PubChem. 1-Iodo-4-nitrobenzene. (n.d.). Retrieved from [Link]

- Google Patents. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. (n.d.). EP0795556A1.

-

ResearchGate. Recent Advances in Sonogashira Reactions. (2025). Retrieved from [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). Retrieved from [Link]

-

NIST. Benzene, 1-iodo-4-nitro-. (n.d.). Retrieved from [Link]

-

NIST. Benzene, 1-bromo-2-nitro-. (n.d.). Retrieved from [Link]

-

ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025). Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:343864-78-8 | Chemsrc [chemsrc.com]

- 5. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 6. This compound(343864-78-8) 1H NMR spectrum [chemicalbook.com]

- 7. 343864-78-8|this compound|BLD Pharm [bldpharm.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scribd.com [scribd.com]

- 11. 1-Bromo-4-iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

Introduction: A Strategic Building Block in Modern Synthesis

An In-Depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene (CAS: 343864-78-8)

This compound is a highly functionalized aromatic compound that serves as a versatile and strategic intermediate in advanced organic synthesis.[1] Its benzene core is uniquely substituted with three distinct functional groups: a nitro group, a bromine atom, and an iodine atom. This specific arrangement, particularly the differential reactivity of the two halogen atoms, allows for programmed, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the mechanistic rationale behind its use in research and development, especially within the pharmaceutical and agrochemical sectors.[2][3]

Physicochemical and Computed Properties

The compound is typically a white to yellow crystalline solid at room temperature.[1][4] Its robust structure, characterized by a high molecular weight and multiple halogen substituents, dictates its physical properties, such as low water solubility and a preference for organic solvents.[1] These characteristics are critical for designing appropriate reaction and purification protocols.

| Property | Value | Source(s) |

| CAS Number | 343864-78-8 | [5][6][7] |

| Molecular Formula | C₆H₃BrINO₂ | [5][6][8] |

| Molecular Weight | 327.90 g/mol | [5][6] |

| Appearance | White to Yellow powder/crystal | [4] |

| Melting Point | 81.0 - 85.0 °C | [4] |

| Boiling Point | 327.4 ± 32.0 °C at 760 mmHg | [5] |

| Density | 2.3 ± 0.1 g/cm³ | [5] |

| Purity | Typically ≥98% | [4][8] |

| LogP | ~3.37 | [5] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Strategic Synthesis: A Study in Regioselectivity

The synthesis of this compound is a prime example of controlled electrophilic aromatic substitution on a deactivated ring system. The most logical and common precursor is 4-bromo-1-nitrobenzene. The key challenge is the introduction of the iodine atom at the C2 position, ortho to the bromine and meta to the strongly deactivating nitro group.

Mechanistic Rationale: The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects. The bromine atom is also deactivating (inductive effect) but is an ortho-, para-director (resonance effect). In this competitive scenario, the directing power of the bromine atom guides the incoming electrophile (iodine) to the ortho position. The position ortho to the nitro group is heavily deactivated, making substitution there unfavorable. Therefore, the C2 position is the most electronically favored site for iodination. A potent electrophilic iodinating system is required to overcome the overall deactivation of the aromatic ring. Systems such as iodic acid in a mixture of acids are effective for such transformations on deactivated arenes.[9]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Electrophilic Iodination of 4-Bromo-1-nitrobenzene

This protocol is a representative methodology based on established procedures for iodinating deactivated aromatic compounds and should be performed with appropriate safety precautions in a laboratory setting.[9]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-bromo-1-nitrobenzene (1 equivalent) and iodic acid (HIO₃, 1.1 equivalents) in a mixture of glacial acetic acid and acetic anhydride.

-

Acid Addition: Cool the stirred suspension in an ice-water bath. Slowly add concentrated sulfuric acid (e.g., 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The addition of sulfuric acid generates a highly potent electrophilic iodine species.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Quenching: Carefully pour the reaction mixture over crushed ice. The crude product may precipitate as a solid. Quench any unreacted iodine species by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine disappears.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. If the product is oily, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from three key features: the differential reactivity of the C-I and C-Br bonds, and the reducible nitro group.

-

Orthogonal Reactivity of Halogens: The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This makes it significantly more reactive in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[10] This reactivity difference enables chemists to perform selective functionalization at the C2 position (iodine) while leaving the C4 position (bromine) intact for a subsequent, different transformation. This stepwise approach is fundamental to building molecular complexity in a controlled manner.

-

Reducible Nitro Group: The nitro group can be readily and cleanly reduced to an amino group (-NH₂) using various standard reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation yields 4-bromo-2-iodoaniline, a valuable intermediate itself.[3][11] The resulting aniline is a versatile functional handle for a host of reactions, including diazotization, amide bond formation, and further cross-coupling reactions.

Application in Medicinal Chemistry: This building block is a precursor for synthesizing compounds with potential therapeutic value. For instance, it is used in the synthesis of murrayaquinone and ellipticine derivatives, which have shown efficacy as antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1] The ability to sequentially introduce different substituents allows for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Sources

- 1. CAS 343864-78-8: 4-BroMo-2-iodonitrobenzene | CymitQuimica [cymitquimica.com]

- 2. Cas 343864-78-8,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 343864-78-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | CAS#:343864-78-8 | Chemsrc [chemsrc.com]

- 6. This compound | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 11. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene: Properties, Synthesis, and Strategic Applications

Executive Summary: 4-Bromo-2-iodo-1-nitrobenzene is a polysubstituted aromatic compound of significant interest to researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of three distinct functional groups—nitro, bromo, and iodo—on a benzene scaffold provides a platform for sequential and site-selective chemical modifications. This guide offers an in-depth analysis of its core properties, outlines a logical synthetic strategy, and explores its reactivity, with a focus on its application as a versatile building block in complex molecule synthesis. The molecular weight of this compound is a fundamental property, calculated to be approximately 327.90 g/mol .[1][2][3][4][5][6][7]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in any research or development setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 343864-78-8 | [2][4][8] |

| Molecular Formula | C₆H₃BrINO₂ | [1][2][3][5][9][6][7] |

| Molecular Weight | 327.90 g/mol | [1][2][3][4][5][6][7] |

| InChI Key | VWDMDPDGACOPSR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)I)[O-] | [2] |

Physicochemical Data

| Property | Value | Notes |

| Physical Form | Solid, Powder | [1] |

| Appearance | Light yellow to off-white/cream powder | [9][10] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment | [4] |

| Purity | Typically supplied at ≥98% | [11] |

Molecular Structure and Spectroscopic Characterization

The precise arrangement of substituents on the aromatic ring dictates the compound's reactivity. Spectroscopic analysis is crucial for confirming this structure and verifying sample purity.

Molecular Structure

The structure features a nitro group at position C1, an iodine atom at C2, and a bromine atom at C4. This substitution pattern leads to a specific electronic and steric environment at each position.

Caption: 2D structure of this compound.

Expected Spectroscopic Signatures

A self-validating protocol for structure confirmation relies on a combination of analytical techniques.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Expect a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons. | The three remaining protons on the ring (H-3, H-5, H-6) are in unique chemical environments. Their splitting patterns will be governed by ortho- and meta-coupling constants. |

| ¹³C NMR | Six distinct signals for the aromatic carbons due to the lack of symmetry. | Each carbon atom is in a unique electronic environment, influenced differently by the three substituents. |

| FT-IR | Strong characteristic peaks for N-O stretching of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). C-Br and C-I stretching vibrations will appear in the fingerprint region. | These vibrational frequencies are diagnostic for the presence of the key functional groups. |

| Mass Spec | A molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). | This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. The exact mass should correspond to the molecular formula C₆H₃BrINO₂. |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. The directing effects of the substituents are paramount. The nitro group is a strong deactivating meta-director, while halogens are deactivating but ortho-, para-directors.

Proposed Synthetic Workflow

A plausible and efficient synthesis route starts with a commercially available precursor, 4-bromonitrobenzene. The key step is the regioselective iodination.

Protocol:

-

Starting Material: 4-Bromonitrobenzene.

-

Reaction: Electrophilic Aromatic Substitution (Iodination).

-

Reagents & Conditions: The iodination is directed by the powerful ortho-directing influence of the nitro group's meta-directing nature and the bromine's ortho-, para-directing effect. A common method is ortho-iodination using a source of electrophilic iodine. This can be achieved using iodine (I₂) in the presence of an oxidizing agent like nitric acid or a mixture of I₂ and periodic acid (H₅IO₆) in an acidic medium (e.g., sulfuric acid).

-

Causality: The nitro group strongly deactivates the ring, making substitution difficult. However, the positions ortho to the nitro group (C2 and C6) are the least deactivated. The bromine at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The C2 position is ortho to the nitro group and meta to the bromine, making it the most favorable site for iodination under controlled conditions.

-

Work-up & Purification: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine. The crude product is then extracted, washed, and purified, usually by recrystallization or column chromatography, to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in the differential reactivity of its functional groups, making it an exceptionally versatile building block for constructing complex molecular architectures.

Orthogonal Reactivity of C-Halogen Bonds

The C-I and C-Br bonds exhibit different reactivity profiles in metal-catalyzed cross-coupling reactions, enabling sequential functionalization.

-

C-I Bond Reactivity: The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a metal catalyst (e.g., Palladium(0)). This allows for selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C2 position while leaving the C-Br bond at C4 untouched.

-

C-Br Bond Reactivity: The carbon-bromine bond is stronger and requires more forcing conditions (e.g., different ligands, higher temperatures) to react. This allows for a second, different cross-coupling reaction to be performed at the C4 position after the C2 position has been functionalized.

Transformation of the Nitro Group

The nitro group serves as a masked amine. It can be selectively reduced to an aniline derivative using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is typically performed after the desired cross-coupling reactions are complete, as the resulting amino group can interfere with the catalyst. The aniline can then be used in a wide range of subsequent reactions, such as:

-

Amide bond formation

-

Diazotization followed by Sandmeyer reactions

-

Formation of sulfonamides

This multi-stage functionalization capability makes the molecule a powerful tool for creating libraries of complex compounds in drug discovery programs.

Caption: Sequential functionalization strategy for this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

GHS Hazard Information

| Category | Code | Description |

| Signal Word | Warning | [4][12] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Safe Handling Protocol

A self-validating safety workflow ensures minimal exposure and risk.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles that meet appropriate standards.[10][13]

-

Handling: Avoid creating dust. Use spatulas to carefully transfer the solid. Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][10][13]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for advanced organic synthesis. Its defined molecular weight of 327.90 g/mol , coupled with its unique structural arrangement, provides a predictable and powerful platform for researchers. The ability to perform sequential, site-selective modifications on the aromatic ring through orthogonal C-I/C-Br reactivity and subsequent nitro group transformation makes it an invaluable intermediate for creating novel compounds in the pharmaceutical and materials science industries. Adherence to rigorous safety protocols is essential to harness its full potential responsibly.

References

-

Alpha Chemika. 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter. [Link]

-

IndiaMART. 4-Bromo-1-iodo-2-nitrobenzene at best price in Anand | ID: 2854864828955. [Link]

-

PubChem. This compound | C6H3BrINO2 | CID 12700217. [Link]

-

StuDocu. Synthesis of 4-iodonitrobenzene. [Link]

-

Chemsrc. This compound | CAS#:343864-78-8. [Link]

-

PubChem. 2-Bromo-4-iodo-1-nitrobenzene | C6H3BrINO2 | CID 79018077. [Link]

-

YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. [Link]

-

AOBChem USA. 4-Bromo-1-iodo-2-nitrobenzene. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 343864-78-8|this compound|BLD Pharm [bldpharm.com]

- 5. 112671-42-8 CAS MSDS (4-bromo-1-iodo-2-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Bromo-4-iodo-1-nitrobenzene | C6H3BrINO2 | CID 79018077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CAS#:343864-78-8 | Chemsrc [chemsrc.com]

- 9. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemscene.com [chemscene.com]

- 12. aobchem.com [aobchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-iodo-1-nitrobenzene

This guide provides a comprehensive technical overview for the synthesis of 4-bromo-2-iodo-1-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of bromo, iodo, and nitro functionalities on the benzene ring makes this compound a versatile building block for creating complex molecular architectures.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles.

Strategic Importance and Applications

This compound serves as a crucial precursor in the synthesis of various high-value organic molecules. Its utility is particularly noted in the preparation of substituted anilines, which are foundational in the development of kinase inhibitors and other therapeutic agents. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions, providing a pathway to intricate molecular designs.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and well-supported synthetic route to this compound commences with the iodination of 4-bromoaniline, followed by a Sandmeyer-type reaction to introduce the nitro group. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields and purity achievable with these reaction classes.

Step 1: Synthesis of the Precursor: 4-Bromo-2-iodoaniline

The initial step involves the regioselective iodination of 4-bromoaniline. The amino group is an activating ortho-, para-director. Since the para position is blocked by the bromine atom, the incoming electrophilic iodine will be directed to the ortho position.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-bromoaniline proceeds via an electrophilic aromatic substitution mechanism. A source of electrophilic iodine, such as iodine monochloride or iodine in the presence of an oxidizing agent, is required. The lone pair of electrons on the amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Step 2: Diazotization of 4-Bromo-2-iodoaniline and Subsequent Nitro-de-diazoniation

The second step is a two-part process beginning with the diazotization of the amino group of 4-bromo-2-iodoaniline to form a diazonium salt. This is followed by the replacement of the diazonium group with a nitro group. This transformation is a variation of the Sandmeyer reaction.

Reaction Mechanism: Diazotization and Sandmeyer-type Reaction

Diazotization involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[2][3][4] The resulting diazonium ion is an excellent leaving group (as dinitrogen gas) and can be displaced by a variety of nucleophiles. In this synthesis, a solution of sodium nitrite in the presence of a copper catalyst facilitates the replacement of the diazonium group with a nitro group.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | ≥98% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% | Sigma-Aldrich |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| 4-Bromo-2-iodoaniline | C₆H₅BrIN | 297.92 | - | Synthesized |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% | Sigma-Aldrich |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Sigma-Aldrich |

| Copper(I) Oxide | Cu₂O | 143.09 | ≥97% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |

Step-by-Step Synthesis of 4-Bromo-2-iodoaniline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 100 mL of dichloromethane.

-

Addition of Base: Add 14.7 g (175 mmol) of sodium bicarbonate to the solution.

-

Iodination: Slowly add a solution of 14.7 g (58.1 mmol) of iodine in 50 mL of dichloromethane to the stirred suspension over 30 minutes at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Step-by-Step Synthesis of this compound

-

Diazotization: In a 500 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g (33.6 mmol) of 4-bromo-2-iodoaniline in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a solution of 2.56 g (37.0 mmol) of sodium nitrite in 10 mL of water dropwise, ensuring the temperature remains below 5 °C.[3] Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Nitro-de-diazoniation: In a separate 1 L beaker, prepare a solution of 4.63 g (67.2 mmol) of sodium nitrite in 100 mL of water and add 0.48 g (3.36 mmol) of copper(I) oxide. Cool this solution to 5-10 °C.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred copper-nitrite solution. Effervescence (evolution of N₂) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield pure this compound.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]

Reagent-Specific Hazards:

-

4-Bromoaniline: Toxic by inhalation, ingestion, and skin contact.

-

Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Dichloromethane: Suspected carcinogen. Harmful if swallowed or inhaled.

-

Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Diazonium Salts: Potentially explosive when dry.[4] Always keep in solution and at low temperatures.

Visualizing the Synthesis

Synthetic Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism Overview

Caption: Simplified mechanism for the synthesis of this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromo-2-iodoaniline | C₆H₅BrIN | 297.92 | 69-72 | Gray to purple powder |

| This compound | C₆H₃BrINO₂ | 327.90 | Not available | Light yellow solid |

References

- Vertex AI Search. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline.

- ChemicalBook. (n.d.). 4-BROMO-2-IODOANILINE synthesis.

- PubChem. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). Synthesis of 4-iodonitrobenzene.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97%.

- Biosynth. (n.d.). 4-Bromo-2-iodonitrobenzene.

- Scribd. (n.d.). Preparation of 4-Iodonitrobenzene.

- Studymode. (n.d.). Synthesis of 4-Iodonitrobenzene.

- Alfa Aesar. (2014). Safety Data Sheet: 1-Bromo-4-nitrobenzene.

- Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.

Sources

A Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-1-nitrobenzene, a key trifunctional aromatic building block for researchers in organic synthesis and drug development. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its nuanced chemical reactivity. Particular emphasis is placed on the strategic utilization of its differentially reactive C–I and C–Br bonds in sequential cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document serves as a practical resource, integrating established protocols with mechanistic insights to empower scientists in the design and execution of complex synthetic strategies.

Introduction to a Versatile Synthetic Intermediate

This compound (CAS No: 343864-78-8) is a halogenated nitroaromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and materials science research.[1][2] Its structure is distinguished by the presence of three distinct functional groups on a benzene scaffold: a nitro group, a bromine atom, and an iodine atom. This unique arrangement provides a powerful platform for regioselective chemical transformations.

The nitro group, a potent electron-withdrawing moiety, not only influences the overall electronic character of the ring but can also be readily converted into an amine, providing a vector for further functionalization. The two different halogen atoms—iodine and bromine—exhibit distinct reactivities in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive towards oxidative addition in typical palladium catalytic cycles than the carbon-bromine bond. This differential reactivity is not a mere chemical curiosity; it is a critical feature that allows for the stepwise and controlled construction of complex molecular architectures, making this compound an invaluable precursor in the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-Bromo-2-iodonitrobenzene | TCI Chemicals[4] |

| CAS Number | 343864-78-8 | ChemScene[1] |

| Molecular Formula | C₆H₃BrINO₂ | PubChem[3] |

| Molecular Weight | 327.90 g/mol | PubChem[3] |

| Appearance | White to yellow powder/crystal | TCI Chemicals[4] |

| Melting Point | 81.0 to 85.0 °C | TCI Chemicals[4] |

| Purity | >98.0% (GC) | TCI Chemicals[4] |

| SMILES | C1=CC(=C(C=C1Br)I)[O-] | PubChem[3] |

| InChIKey | VWDMDPDGACOPSR-UHFFFAOYSA-N | PubChem[5] |

Synthesis of this compound

The synthesis of multisubstituted aromatic compounds often relies on classical, robust reactions. The preparation of this compound can be efficiently achieved via a Sandmeyer-type reaction, starting from a commercially available aniline precursor.

Synthesis Principle

The core of the synthesis is the diazotization of an aromatic amine followed by a substitution reaction. In this case, the proposed precursor, 4-bromo-2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt. The causality for the low temperature (0–5 °C) is critical; diazonium salts are thermally unstable and can decompose prematurely, leading to side products and reduced yields.[6] The subsequent introduction of an iodide solution (e.g., potassium iodide or sodium iodide) displaces the diazonium group (as N₂ gas), resulting in the desired iodinated product.[7]

Representative Experimental Protocol

This protocol is adapted from established procedures for analogous transformations and should be performed by trained personnel using appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

4-bromo-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a 250 mL flask, cautiously add 10.85 g (50 mmol) of 4-bromo-2-nitroaniline to 100 mL of 20% (v/v) sulfuric acid.

-

Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous mechanical stirring. Maintaining this temperature is crucial for the stability of the diazonium intermediate.

-

Separately, dissolve 3.80 g (55 mmol, 1.1 eq) of sodium nitrite in 15 mL of deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0–5 °C after the addition is complete.

-

-

Iodination Reaction:

-

In a separate 500 mL flask, dissolve 9.13 g (55 mmol, 1.1 eq) of potassium iodide in 50 mL of deionized water and cool to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (50 mL, to remove residual iodine), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups.

Differential Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) catalyst generally follows the trend C–I > C–Br >> C–Cl. This well-established principle is the cornerstone of sequential functionalization strategies using this compound. By carefully selecting reaction conditions (catalyst, ligand, temperature), a chemist can selectively react the C–I bond while leaving the C–Br bond intact for a subsequent, different coupling reaction.

Application Example: Sequential Suzuki-Miyaura Couplings

-

Step 1 (Reaction at C–I): React this compound with a boronic acid (Ar¹-B(OH)₂) using a standard palladium catalyst like Pd(PPh₃)₄. The reaction will occur preferentially at the more reactive C–I bond to form 2-Aryl-4-bromo-1-nitrobenzene.

-

Step 2 (Reaction at C–Br): The product from Step 1 can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid (Ar²-B(OH)₂) under slightly more forcing conditions to react the C–Br bond, yielding the final 2-Aryl-4-Aryl'-1-nitrobenzene product.

Catalytic Cycle: Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted catalytic cycle for the first selective coupling at the C–I bond.

Caption: Catalytic cycle for a selective Suzuki-Miyaura cross-coupling reaction.

Transformation of the Nitro Group

The nitro group serves as a versatile synthetic handle. It can be readily reduced to an amino group (-NH₂) using various standard reagents, such as:

-

Catalytic Hydrogenation: H₂, Pd/C

-

Metal/Acid Reduction: SnCl₂/HCl or Fe/HCl

This transformation is fundamental in drug development, as the resulting aniline is a precursor to amides, sulfonamides, and other key pharmacophores.

Analytical Characterization Profile

Self-validating protocols require rigorous characterization of the final product. The expected analytical signatures for this compound are outlined below.

| Technique | Expected Data & Interpretation |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. Coupling patterns (doublets, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Six unique signals for the aromatic carbons. The carbon bearing the nitro group (C1) will be significantly downfield, while the carbons bonded to the halogens (C2, C4) will also show characteristic shifts. |

| Mass Spec (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio), showing two peaks at m/z 327 and 329. |

| Infrared (IR) | Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-Br and C-I stretches will appear in the fingerprint region. |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Statements: According to supplier safety data, the compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]

-

Precautionary Statements: Users should adhere to standard precautions including P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][8]

-

Handling: Always handle in a well-ventilated chemical fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern synthetic chemist. Its value is rooted in the predictable and differential reactivity of its C–I and C–Br bonds, which enables the elegant, stepwise construction of complex molecules. Coupled with the synthetic versatility of the nitro group, this compound provides a robust platform for generating diverse chemical libraries essential for drug discovery and materials science. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively utilize this powerful building block in their synthetic endeavors.

References

-

4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter . Alpha Chemika. [Link]

-

This compound | CAS#:343864-78-8 . Chemsrc. [Link]

-

This compound | C6H3BrINO2 . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-iodonitrobenzene . StuDocu. [Link]

-

4-Bromo-1-iodo-2-nitrobenzene . AOBChem USA. [Link]

-

2-Bromo-4-iodo-1-nitrobenzene | C6H3BrINO2 . PubChem, National Center for Biotechnology Information. [Link]

-

Preparation of 4-Iodonitrobenzene . Scribd. [Link]

-

2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 343864-78-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | 343864-78-8 [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. aobchem.com [aobchem.com]

A Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-1-nitrobenzene (CAS No: 343864-78-8), a key halogenated nitroaromatic intermediate. The strategic arrangement of its bromo, iodo, and nitro functionalities on the benzene ring makes it a highly versatile building block in modern organic synthesis. This document delves into its structural and physicochemical properties, explores a logical synthetic pathway with mechanistic insights, discusses its chemical reactivity, and outlines its applications for researchers, particularly in the fields of pharmaceutical and agrochemical development. A detailed experimental protocol and safety guidelines are provided to ensure practical and safe laboratory application.

Molecular Structure and Identification

This compound is a polysubstituted aromatic compound. The IUPAC name clearly defines the positions of the substituents: a nitro group at position 1, an iodine atom at position 2, and a bromine atom at position 4. This specific substitution pattern is critical to its reactivity and utility in multi-step syntheses.

-

IUPAC Name: this compound[1]

-

Linear Formula: C₆H₃BrINO₂

-

InChI Key: VWDMDPDGACOPSR-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1=CC(=C(C=C1Br)I)[O-][1]

Chemical Structure:

Source: PubChem CID 12700217[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 327.90 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | ≥98% (typically) | [2] |

| Storage Temperature | Room Temperature / Ambient | [2] |

| Storage Conditions | Protect from light, keep in a dry, cool, well-ventilated place | [2][3] |

| Solubility | Soluble in many organic solvents |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like this compound requires a strategic approach that considers the directing effects of the substituents. A plausible and efficient route involves the electrophilic iodination of a readily available precursor, 4-bromo-1-nitrobenzene.

Synthetic Rationale:

The choice of starting material is dictated by the directing effects of the bromo and nitro groups.

-

Nitro Group (-NO₂): A strong deactivating group and a meta-director.

-

Bromo Group (-Br): A deactivating group (due to induction) but an ortho, para-director (due to resonance).

When both groups are present on 4-bromo-1-nitrobenzene, their effects are additive. The bromine atom directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The nitro group directs incoming electrophiles to the positions meta to it (positions 2 and 6). The position that satisfies both directing influences is position 2 (which is meta to the nitro group and ortho to the bromo group). Therefore, electrophilic iodination is regioselectively directed to the C2 position, yielding the desired product. The reaction is typically performed using molecular iodine in the presence of an oxidizing agent, such as nitric acid, which generates the potent electrophile, the iodonium ion (I⁺).

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups, which allows for sequential and selective transformations.

-

Halogen Reactivity (Iodine vs. Bromine): The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This differential reactivity is a cornerstone of its synthetic value, enabling selective cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations can often be performed selectively at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This makes the molecule an excellent scaffold for building molecular complexity.

-

Nitro Group Transformation: The nitro group is a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amino group (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one and provides a nucleophilic site for further functionalization, such as amide bond formation or diazotization.

-

Applications: Due to its versatility, this compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] It is a precursor in the synthesis of natural products and their analogues, such as the antibiotic murrayaquinone.

Experimental Protocol: Synthesis via Iodination

This section provides a representative, step-by-step methodology for the synthesis of this compound.

Objective: To synthesize this compound from 4-bromo-1-nitrobenzene.

Materials:

-

4-bromo-1-nitrobenzene

-

Iodine (I₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-bromo-1-nitrobenzene (1.0 eq) and iodine (1.1 eq).

-

Acid Addition: Carefully add concentrated sulfuric acid to the flask while stirring in an ice bath to maintain a low temperature.

-

Initiation of Iodination: Slowly add concentrated nitric acid dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained below 10°C.

-

Causality Note: The nitric acid acts as an oxidizing agent to generate the iodonium ion (I⁺) electrophile in situ. Maintaining a low temperature is crucial to prevent unwanted side reactions and ensure regioselectivity.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

-

Workup:

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Self-Validating System (Characterization): The identity and purity of the synthesized this compound must be confirmed.

-

Purity Assessment: Measure the melting point of the recrystallized solid and compare it to literature values for analogous compounds.

-

Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the molecular structure and the correct substitution pattern.

Visualization of Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from strong oxidizing agents.[3][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter. Retrieved from [Link]

-

StuDocu. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

AOBChem USA. (n.d.). 4-Bromo-1-iodo-2-nitrobenzene. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,5-Dihydroxybenzonitrile. Retrieved from [Link]

-

LinkedIn. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of 4-Iodonitrobenzene. Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

-

YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-iodo-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]

Sources

Physical and chemical properties of 4-Bromo-2-iodo-1-nitrobenzene

An In-Depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of available synthons, halogenated nitroaromatics hold a position of particular importance due to their versatile reactivity and utility as precursors to a multitude of functional groups. This guide provides a comprehensive technical overview of this compound, a trifunctionalized benzene derivative that offers a unique combination of reactive sites.

This document moves beyond a simple recitation of facts. It is designed to serve as a practical and insightful resource for laboratory scientists and drug development professionals. By elucidating the fundamental physical and chemical properties, detailing synthetic and reactive pathways, and exploring its applications, we aim to empower researchers to harness the full potential of this valuable chemical intermediate. The causality behind experimental choices is explained, and protocols are presented as self-validating systems, reflecting the rigor required in a research and development setting.

Core Molecular Characteristics

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrINO₂.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom at the 4-position, an iodine atom at the 2-position, and a nitro group at the 1-position. This specific arrangement of substituents dictates its chemical behavior and renders it a valuable intermediate in multi-step organic synthesis.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is the foundation of its effective use in the laboratory. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 343864-78-8 | [1][2] |

| Molecular Formula | C₆H₃BrINO₂ | [1][2] |

| Molecular Weight | 327.90 g/mol | [1] |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 81.0 - 85.0 °C | |

| Boiling Point | (Predicted) | N/A |

| Density | (Predicted) | N/A |

| Solubility | Generally soluble in organic solvents such as chloroform, ethyl acetate, and benzene; limited solubility in water. | [3] |

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. While publicly available spectra are limited, the expected spectral characteristics are outlined below based on the known effects of the functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the deshielding effects of the halogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the six aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the iodine and bromine atoms will exhibit shifts influenced by the "heavy atom effect," which can cause a greater upfield shift than expected based on electronegativity alone.[4]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Bands associated with C-H stretching of the aromatic ring will appear around 3100-3000 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm⁻¹ region. C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I). Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and halogen atoms.

Synthesis and Handling

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and commonly employed synthetic strategy involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction.

Synthetic Pathway and Protocol

A logical synthetic route to this compound starts from the commercially available 4-bromo-2-iodoaniline. The amino group is first converted to a diazonium salt, which is then displaced by a nitro group.

Diagram of Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 4-Bromo-2-iodoaniline

This protocol is adapted from analogous procedures for the synthesis of nitroaromatic compounds from anilines.[5][6][7]

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, maintaining the temperature below 10 °C with an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution. The temperature must be strictly maintained between 0 and 5 °C throughout the addition to prevent decomposition of the diazonium salt. c. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Nitration (Sandmeyer-type Reaction): a. In a separate flask, prepare a solution of sodium nitrite (2 equivalents) in water and add copper(I) oxide (catalytic amount). Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from step 1 to the nitrite/copper oxide suspension with vigorous stirring. c. The reaction mixture is typically stirred for several hours, allowing it to slowly warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. b. Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety, Handling, and Disposal

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[8][9]

GHS Hazard Statements:

-

Harmful if swallowed (H302).[9]

-

Causes skin irritation (H315).[9]

-

Causes serious eye irritation (H319).[9]

-

May cause respiratory irritation (H335).

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The nitro group can be readily reduced to an amine, providing a handle for further derivatization.

Diagram of Reactivity Hierarchy:

Caption: Reactivity hierarchy of functional groups in this compound.

Selective Cross-Coupling Reactions

The presence of both iodine and bromine atoms on the same aromatic ring allows for sequential, site-selective cross-coupling reactions. The weaker carbon-iodine bond undergoes oxidative addition to a palladium(0) catalyst more readily than the stronger carbon-bromine bond. This enables the introduction of a substituent at the 2-position while leaving the bromine at the 4-position available for a subsequent coupling reaction under more forcing conditions.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled with a boronic acid at the 2-position.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura reactions of dihalogenated arenes.[10][11][12][13]

-

To a reaction vessel, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the resulting 4-bromo-2-phenyl-1-nitrobenzene by column chromatography.

3.1.2. Heck-Mizoroki Reaction

The Heck reaction allows for the formation of a carbon-carbon bond between an aryl halide and an alkene. Similar to the Suzuki coupling, the C-I bond of this compound will react preferentially.

Exemplary Protocol: Selective Heck Reaction with Styrene

This protocol is based on general procedures for the Heck reaction.[14][15][16][17][18]

-

In a reaction flask, combine this compound (1 equivalent), styrene (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents), and a base (e.g., triethylamine, 2 equivalents).

-

Add a polar aprotic solvent such as DMF or DMA.

-

Degas the mixture and heat under an inert atmosphere to 100-120 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product, 4-bromo-1-nitro-2-styrylbenzene, via column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. This transformation provides access to 4-bromo-2-iodoaniline, a versatile intermediate for further functionalization, including diazotization and subsequent reactions.

Applications in Drug Discovery and Development

Halogenated nitroaromatics are pivotal starting materials in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to perform selective, sequential reactions on molecules like this compound is particularly valuable in the construction of complex drug scaffolds.

One notable area of application is in the synthesis of kinase inhibitors. Protein kinases are a major class of drug targets, and many kinase inhibitors feature complex, substituted aromatic cores. The structural motif of this compound provides a template that can be elaborated into such cores.

For instance, analogs of the MEK inhibitor Trametinib feature a di-halogenated aniline core. While the exact commercial synthesis of Trametinib may be proprietary, a plausible synthetic route to a key intermediate could involve a compound structurally related to this compound. The "Trametinib 4-Bromo Analog" suggests the importance of such brominated and iodinated precursors in the development of related compounds for structure-activity relationship (SAR) studies.[19] The synthesis of radiolabeled Trametinib for PET imaging also highlights the utility of halogenated precursors that can be readily converted to their radiolabeled counterparts.[20]

The general strategy would involve an initial cross-coupling reaction at the more reactive iodine position, followed by reduction of the nitro group to an amine. This amine can then participate in further bond-forming reactions to build the final drug molecule, with the bromine atom serving as a handle for a later-stage coupling reaction if needed.

Conclusion